2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
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Overview
Description
LY3154885 is a human dopamine D1 receptor positive allosteric modulator. This compound has been developed to improve the nonclinical drug-drug interaction risk profile, making it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of LY3154885 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process also includes purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
LY3154885 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
LY3154885 has several scientific research applications, including:
Chemistry: Used as a tool compound to study dopamine D1 receptor modulation.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in neurological disorders such as Parkinson’s disease and Lewy body dementia.
Industry: Utilized in the development of new pharmacological agents with improved safety profiles.
Mechanism of Action
LY3154885 exerts its effects by modulating the dopamine D1 receptor. It acts as a positive allosteric modulator, enhancing the receptor’s response to dopamine. This modulation involves specific molecular targets and pathways, including the activation of intracellular signaling cascades that influence neuronal activity and behavior .
Comparison with Similar Compounds
Similar Compounds
Mevidalen: Another dopamine D1 receptor positive allosteric modulator with similar pharmacologic properties.
DPTQ: A novel positive allosteric modulator of the dopamine D1 receptor.
Uniqueness
LY3154885 is unique due to its improved nonclinical drug-drug interaction risk profile. Unlike other similar compounds, it is primarily metabolized by uridine 5’-diphospho-glucuronosyltransferase, reducing the risk of interactions with cytochrome P450 3A4 inhibitors and inducers .
Properties
Molecular Formula |
C23H23Cl2N3O2 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C23H23Cl2N3O2/c1-14-17-5-3-6-18(15-11-26-27(2)12-15)19(17)9-16(13-29)28(14)23(30)10-20-21(24)7-4-8-22(20)25/h3-8,11-12,14,16,29H,9-10,13H2,1-2H3/t14-,16+/m0/s1 |
InChI Key |
MJDOWJUPBHLXIH-GOEBONIOSA-N |
Isomeric SMILES |
C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C4=CN(N=C4)C |
Canonical SMILES |
CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C4=CN(N=C4)C |
Origin of Product |
United States |
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